6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-5-amine
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-5-amine is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-5-amine typically involves the formation of the dioxaborolane ring followed by its attachment to the indene structure. One common method involves the reaction of 2,3-dihydro-1H-inden-5-amine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can modify the amine group or the dioxaborolane ring.
Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, esters, and various substituted derivatives of the original compound. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-5-amine involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a useful intermediate in organic synthesis. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
Bis(pinacolato)diboron: Another boron reagent used in cross-coupling reactions.
Catecholborane: A boron-containing compound with different reactivity and applications.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-5-amine is unique due to its combination of a boron-containing dioxaborolane ring and an indene structure. This combination provides distinct reactivity and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C15H22BNO2 |
---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-10-6-5-7-11(10)9-13(12)17/h8-9H,5-7,17H2,1-4H3 |
InChI Key |
NUBWZABZGHLIDI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3)C=C2N |
Origin of Product |
United States |
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